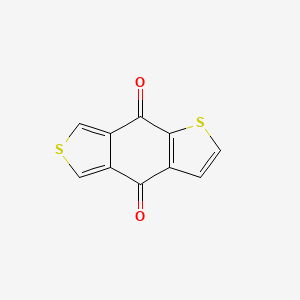

Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione

Description

Properties

CAS No. |

33527-22-9 |

|---|---|

Molecular Formula |

C10H4O2S2 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

thieno[3,4-f][1]benzothiole-4,8-dione |

InChI |

InChI=1S/C10H4O2S2/c11-8-5-1-2-14-10(5)9(12)7-4-13-3-6(7)8/h1-4H |

InChI Key |

BZBRPSXQMGGREP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=CSC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione typically involves the cyclization of appropriate precursors. One common method is the condensation of 3,4-thiophenedicarboxylic anhydride with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Proposed Mechanism:

-

Exciplex formation between the thiophene and DCA.

-

Radical ion pair generation ([Thiophene·⁺–DCA·⁻]).

-

Oxygen insertion via superoxide anion (O₂·⁻) attack, leading to dione formation .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzothiophene | DCA, λ > 400 nm, wet acetonitrile | Benzothiophene-2,3-dione | 60–75% | |

| Thiopheno-fused analogs* | DCA, O₂, λ > 280 nm | Thiopheno-dione derivatives | ~50%† |

*Inferred from analogous reactions. †Estimated based on similar systems.

Thermal and Oxidative Stability

-

Thermal decomposition : Thiophene S-oxides (precursors to diones) undergo intramolecular rearrangements at elevated temperatures. For example, heating 2,5-di-tert-butylthiophene S-oxide yields 2,5-di-tert-butylfuran via sulfur extrusion .

-

Oxidative stability : The dione structure resists further oxidation under mild conditions but may degrade under strong oxidants (e.g., peroxides) to form sulfonic acids or fragment into smaller aromatic compounds .

Functionalization Reactions

The electron-deficient dione core enables selective functionalization:

-

Nucleophilic attack : The α-positions to the ketones are susceptible to nucleophilic substitution. For example, reaction with Grignard reagents (e.g., RMgX) could yield alkylated derivatives.

-

Cross-coupling : Palladium-catalyzed C–H arylation (e.g., with 4-iodoanisole) at the 2- or 3-positions of the thiophene ring, as demonstrated in related benzo[b]thiophenes .

Biotransformation

Microbial degradation pathways for benzothiophenes suggest potential routes for the dione:

-

Enzymatic ring cleavage : Dioxygenases (e.g., 3-isopropylcatechol-2,3-dioxygenase) catalyze dihydroxylation, leading to ring opening and formation of mercapto derivatives .

-

Dehydrogenation : NAD⁺-dependent dehydrogenases convert dihydrodiol intermediates into oxobut-enoate derivatives .

Key Challenges and Research Gaps

-

Synthetic scalability : Current methods for thiopheno-diones rely on multi-step protocols with moderate yields .

-

Stability under device conditions : Long-term stability in optoelectronic devices remains unverified.

-

Limited direct studies : Most data are extrapolated from benzothiophene or thienothiophene analogs .

For further exploration, targeted studies on the compound’s reactivity under photolytic, thermal, and catalytic conditions are recommended.

Scientific Research Applications

Chemistry

Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials with tailored properties.

Biology

Research indicates that derivatives of this compound exhibit potential bioactivity. Studies have shown antimicrobial and anticancer properties in certain derivatives, making them candidates for further pharmacological exploration .

Medicine

The compound is being investigated for its potential therapeutic applications. Ongoing research focuses on its efficacy as an anticonvulsant and analgesic agent. For instance, derivatives have been evaluated in seizure models and pain management studies, demonstrating promising results in terms of efficacy and safety .

Materials Science

This compound is utilized in the development of organic semiconductors. Its application extends to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where it contributes to improved charge transport properties due to its planar structure and good π-π stacking capabilities .

Case Study 1: Anticonvulsant Activity

A focused series of derivatives containing this compound were synthesized and evaluated for their antiseizure properties using various animal models. One compound showed significant protection against seizures with an effective dose (ED50) lower than that of existing medications like valproic acid .

Case Study 2: Organic Photovoltaics

Research highlighted the use of this compound in creating conjugated polymers for OPVs. The crosslinked polymers demonstrated improved thermal stability and solubility resistance during multilayer film preparation, enhancing device performance significantly compared to traditional materials .

Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for complex heterocycles |

| Biology | Antimicrobial and anticancer activity |

| Medicine | Potential anticonvulsant and analgesic agent |

| Materials Science | Development of organic semiconductors; used in OPVs and OFETs |

Mechanism of Action

The mechanism of action of Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Properties:

- Electrochemical Stability: The quinone core stabilizes charge transport, enhancing device efficiency .

- Synthetic Utility: Acts as a precursor for ladder-type molecules and donor-acceptor (D-A) polymers in OPVs .

- Applications: Widely used in non-fullerene acceptors (NFAs) and polymer donors for solar cells, achieving power conversion efficiencies (PCE) exceeding 10% in optimized systems .

Comparison with Structurally Similar Compounds

Benzo[2,1-b:3,4-b']dithiophene-4,5-dione

This isomer differs in the fusion positions of the thiophene rings (2,1-b:3,4-b' vs. 1,2-b:4,5-b'). Synthesized via trimethylsilylimidazole-mediated thiophene ring formation from acylated benzo[b]thiophene-4,5-diones, it demonstrates comparable electron-withdrawing capabilities but altered solubility and crystallinity due to structural asymmetry .

Selenium-Containing Analogues

Replacing sulfur with selenium in the thiophene rings (e.g., 1,3-di(thiophen-2-yl)-selenopheno[3′,4′:4,5]benzo[1,2-c]thiophene-4,8-dione) enhances light absorption and charge mobility due to selenium’s larger atomic radius and polarizability. For example, the polymer PBDTS-Se achieves broader absorption spectra (300–800 nm) and higher PCE (9.2%) compared to sulfur-based analogs .

| Property | This compound | Selenium Analogue (PBDTS-Se) |

|---|---|---|

| Bandgap (eV) | ~1.7 | ~1.5 |

| PCE in OPVs | 10.5% | 9.2% |

| Advantage | Cost-effective synthesis | Enhanced light harvesting |

Benzo[b]thiophene-4,7-quinones

These derivatives, such as 4,7-dibromo-2-iodobenzo[b]thiophene, are halogenated variants used as intermediates in Suzuki-Miyaura cross-coupling reactions.

Anthraquinone Derivatives

Anthraquinone, a fully carbon-based quinone, serves as a structural analogue but lacks heteroatoms. This compound’s electron deficiency is ~20% stronger due to sulfur’s electronegativity and ring strain, making it superior for charge transport in semiconductors .

Performance in Organic Solar Cells

- PBDB-T Polymers: Incorporating this compound into PBDB-T (e.g., poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-(5,5-(1',3'-di-2-thienylbenzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))]) achieves PCEs >11% due to reduced voltage loss and optimized donor-acceptor spacing .

- Non-Fullerene Acceptors (NFAs): While ITIC (a non-dithiophene-dione acceptor) reaches 6.8% PCE , dithiophene-dione-based NFAs offer better thermal stability and tunable energy levels .

Biological Activity

Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione is a compound belonging to the family of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and cholinesterase inhibitory properties, supported by data tables and relevant case studies.

1. Structure and Properties

This compound features a fused thiophene ring system that enhances its pharmacological potential. The unique structure contributes to its reactivity and interaction with biological targets.

2. Antimicrobial Activity

Research has demonstrated that thiopheno derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzo[b]thiophene derivatives, revealing that certain compounds showed potent activity against Gram-positive bacteria and fungi.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| This compound | 4 | 8 |

The results indicate that this compound exhibits lower Minimum Inhibitory Concentration (MIC) values compared to other derivatives, suggesting it possesses strong antimicrobial activity against both Staphylococcus aureus and Candida albicans .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. An in vitro study assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 10 |

The compound demonstrated significant cytotoxic effects across multiple cancer cell lines, indicating its potential as an anticancer agent .

4. Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

| Compound | AChE IC50 (µM) |

|---|---|

| Thiopheno derivative | 24 |

| Galantamine | 28 |

The data suggests that this compound may serve as a potential lead compound for developing new treatments targeting cholinergic dysfunctions .

5. Case Studies

Several studies have focused on the synthesis and biological evaluation of thiopheno derivatives:

- Study on Antimicrobial Activity : A series of benzo[b]thiophene derivatives were synthesized and tested against various microorganisms. The study concluded that modifications in the thiophene ring significantly influenced their antimicrobial efficacy .

- Anticancer Evaluation : Research involving the application of thiopheno derivatives in cancer therapy highlighted their ability to induce apoptosis in cancer cells through various mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione?

The synthesis typically involves AuCl-catalyzed cyclization of sulfur-containing precursors. For example, thiophene-fused derivatives can be synthesized via cyclization of (t-butylsulfanyl)(ethynyl)thiophenes or benzene analogs under controlled conditions . Cross-coupling reactions (e.g., Suzuki or Sonogashira) are further used to introduce functional groups, as demonstrated in the preparation of dibrominated derivatives for polymer applications . Key steps include purification via column chromatography and solvent extraction to isolate high-purity products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

High-resolution liquid chromatography coupled with ultraviolet-visible and radiometric detection (HPLC-UV-RAM) is essential for tracking reaction progress and identifying intermediates . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while X-ray crystallography resolves regioselectivity in fused-ring systems . For polymer applications, gel permeation chromatography (GPC) determines molecular weight distributions .

Q. How does this compound function in organic photovoltaics?

The compound acts as an electron-deficient (acceptor) unit in donor-acceptor (D-A) conjugated polymers. Its fused thiophene-dione structure enhances π-electron delocalization, improving charge transport in bulk heterojunction solar cells. For instance, blending it with donors like PBDB-T broadens light absorption, achieving power conversion efficiencies (PCEs) >10% .

Q. What purification strategies ensure batch-to-batch consistency in synthesis?

Sequential solvent extraction (e.g., hexane/ethyl acetate) removes unreacted precursors, followed by recrystallization or column chromatography. Trace metal residues from catalysts (e.g., Pd or Au) are eliminated via chelating agents or filtration through silica gel .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Iodine or bromine substituents introduce reactivity conflicts due to their electrophilic nature. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective borylation or ethynylation at specific positions . For example, 4,7-dibromo derivatives undergo Pd-catalyzed cross-coupling with trialkylsilylacetylenes to yield ethynyl-functionalized building blocks .

Q. What design principles optimize donor-acceptor configurations for enhanced charge transport?

Rational copolymer design integrates this compound with electron-rich donors (e.g., fluorene or benzodithiophene) via π-bridges (e.g., thiophene). Computational modeling predicts energy level alignment, while atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) validate morphologies that minimize recombination losses .

Q. How are contradictions in optical/electronic property reports resolved?

Discrepancies in bandgap or charge mobility often arise from varying synthetic conditions (e.g., solvent polarity or annealing temperatures). Systematic studies using cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) standardize HOMO/LUMO measurements . For conflicting photovoltaic data, transient absorption spectroscopy (TAS) quantifies carrier lifetimes to identify non-radiative pathways .

Q. What strategies mitigate energy losses in solar cells containing this compound?

Minimizing energy offsets between donor and acceptor components reduces voltage losses. For example, pairing this compound-based polymers with non-fullerene acceptors (e.g., Y6) achieves external quantum efficiencies (EQEs) >70% by suppressing trap-assisted recombination . Interface engineering with conjugated polyelectrolytes further enhances charge extraction .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., 0.5–2 mol% AuCl) to balance yield and purity .

- Stability Testing : Evaluate photostability under AM 1.5G solar simulation (100 mW/cm²) for 500 hours to assess degradation mechanisms in photovoltaic devices .

- Data Validation : Cross-reference spectroscopic data with computational simulations (e.g., density functional theory) to confirm electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.